[(4-Bromothiophen-2-yl)methyl](ethyl)amine
Description
Significance of Thiophene (B33073) and Amine Moieties in Contemporary Chemical Research
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the sulfur atom in the thiophene ring can also enhance interactions with biological targets, such as enzymes and receptors.
Overview of Halogenated Heterocyclic Amines in Organic Synthesis and Medicinal Chemistry
Heterocyclic amines are a broad class of organic molecules that feature a ring structure containing at least one nitrogen atom as part of the ring. The introduction of halogen atoms, such as bromine, chlorine, or fluorine, onto these heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of a molecule.
Halogenation can lead to several beneficial effects. It can increase a compound's lipid solubility, which may improve its ability to cross cell membranes and the blood-brain barrier. Furthermore, the presence of a halogen can block sites on a molecule that are susceptible to metabolic degradation, thereby extending its duration of action in the body. Halogen atoms can also participate in specific interactions with biological targets, known as halogen bonding, which can increase the binding affinity and efficacy of a drug.
From a synthetic standpoint, halogenated heterocycles are versatile intermediates. The carbon-halogen bond serves as a reactive handle for a variety of chemical transformations, most notably in cross-coupling reactions. These reactions allow for the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds, making halogenated heterocyclic amines valuable building blocks in the synthesis of novel compounds.
Contextualization of (4-Bromothiophen-2-yl)methylamine within Related Chemical Spaces and its Isomers
The compound (4-Bromothiophen-2-yl)methylamine belongs to the family of brominated thiophene derivatives bearing an amine side chain. Specifically, it is a secondary amine where an ethyl group and a (4-bromothiophen-2-yl)methyl group are attached to the nitrogen atom. The position of the bromine atom on the thiophene ring is a key structural feature. Isomers of this compound, where the bromine is located at the 3- or 5-position of the thiophene ring, would be expected to exhibit different chemical and physical properties due to the distinct electronic environments of each position.
While detailed research findings on (4-Bromothiophen-2-yl)methylamine are not extensively documented in publicly available literature, its synthesis can be envisioned through established chemical methodologies. A plausible synthetic route involves the reductive amination of 4-bromo-2-thiophenecarboxaldehyde with ethylamine (B1201723). youtube.commasterorganicchemistry.comorganic-chemistry.org This reaction would first form an intermediate imine, which is then reduced to the final secondary amine product. youtube.commasterorganicchemistry.com
The properties of the parent amine, (4-bromothiophen-2-yl)methanamine, and its isomers provide context for understanding the chemical space this class of compounds occupies. The table below compares the available data for the isomeric bromothiophen-2-yl)methanamines.
| Property | (3-Bromothiophen-2-yl)methanamine | (4-Bromothiophen-2-yl)methanamine | (5-Bromothiophen-2-yl)methanamine |
| Molecular Formula | C₅H₆BrNS | C₅H₆BrNS oakwoodchemical.com | C₅H₆BrNS sigmaaldrich.com |
| Molecular Weight | 192.08 g/mol | 192.08 g/mol oakwoodchemical.com | 192.08 g/mol sigmaaldrich.com |
| CAS Number | Not available | 479090-38-5 oakwoodchemical.com | 612499-04-4 sigmaaldrich.com |
This table presents a comparison of the basic chemical properties of the positional isomers of (bromothiophen-2-yl)methanamine.
The primary amine, (4-bromothiophen-2-yl)methanamine, is commercially available, often as its hydrochloride salt. nih.govcalpaclab.com This availability provides a starting point for the synthesis of a variety of N-substituted derivatives, such as the target compound (4-Bromothiophen-2-yl)methylamine. The reactivity of the bromine atom on the thiophene ring also allows for further structural modifications through reactions like Suzuki cross-coupling, enabling the synthesis of a diverse library of related compounds for further investigation. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10BrNS |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-2-9-4-7-3-6(8)5-10-7/h3,5,9H,2,4H2,1H3 |
InChI Key |
INSXZAFNLTWIAG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CS1)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of (4-Bromothiophen-2-yl)methylamine
The construction of the core (4-Bromothiophen-2-yl)methylamine structure is achieved through several strategic pathways, primarily involving the synthesis of key precursors followed by the introduction of the aminomethyl moiety.
The synthesis of the target amine is highly dependent on the efficient preparation of key electrophilic intermediates. Two of the most significant precursors are 4-bromothiophene-2-carbaldehyde and 4-bromo-2-(chloromethyl)thiophene.
4-Bromothiophene-2-carbaldehyde: This aldehyde is a primary building block for introducing the aminomethyl group via reductive amination. nih.govfishersci.ca Its synthesis often starts from 2-bromothiophene (B119243), which is subjected to formylation conditions. For instance, a Vilsmeier-Haack type reaction using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) can introduce the formyl group at the 5-position. Subsequent bromination or starting from a dibromothiophene and selective reaction can yield the desired 4-bromo-2-formylthiophene.
4-Bromo-2-(chloromethyl)thiophene: This intermediate provides an alternative route where the amine can be introduced via nucleophilic substitution. The synthesis can be achieved from thiophene-2-carbaldehyde (B41791) through chloromethylation reactions.
Table 1: Synthesis of Key Precursors
| Precursor | Starting Material | Key Reagents | Typical Conditions | Reference |
|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | 2-Bromothiophene | POCl₃, DMF | Heating, aqueous workup | mdpi.com |
| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 4-bromothiophene-2-carbaldehyde | 4-bromo-2-methylaniline, Glacial Acetic Acid | Ethanol, Reflux | mdpi.com |
The most direct and widely employed method for synthesizing (4-Bromothiophen-2-yl)methylamine from its aldehyde precursor is reductive amination. This one-pot reaction involves the initial formation of an imine intermediate by reacting 4-bromothiophene-2-carbaldehyde with ethylamine (B1201723), followed by in-situ reduction to the secondary amine.
A common set of conditions for this transformation involves a mild reducing agent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose, often used in solvents like dichloromethane (B109758) (CH₂Cl₂) or dichloroethane (DCE) with a catalytic amount of acetic acid. mdpi.com
Reaction Scheme:
Imine Formation: 4-bromothiophene-2-carbaldehyde + CH₃CH₂NH₂ ⇌ Iminium Intermediate + H₂O
Reduction: Iminium Intermediate + NaBH(OAc)₃ → (4-Bromothiophen-2-yl)methylamine
This method is favored for its operational simplicity and the high yields typically obtained.
A comprehensive synthetic route to (4-Bromothiophen-2-yl)methylamine can be constructed starting from commercially available thiophene (B33073). This multi-step pathway highlights the sequential introduction of the required functional groups.
Bromination of Thiophene: Thiophene can be selectively brominated at the 2-position using reagents like N-bromosuccinimide (NBS) in a suitable solvent to yield 2-bromothiophene. google.com
Formylation: The resulting 2-bromothiophene can be formylated at the 5-position using Vilsmeier-Haack conditions (POCl₃, DMF) to produce 5-bromothiophene-2-carbaldehyde.
Halogen Migration/Isomerization (if necessary) or starting from 3-bromothiophene (B43185): To obtain the 4-bromo isomer, alternative strategies starting from 3-bromothiophene or employing isomerization techniques may be required to achieve the correct substitution pattern.
Reductive Amination: As detailed previously, 4-bromothiophene-2-carbaldehyde is reacted with ethylamine and a reducing agent like NaBH(OAc)₃ to furnish the final product, (4-Bromothiophen-2-yl)methylamine. mdpi.com
This pathway demonstrates a logical and scalable approach to the target molecule, relying on well-understood and high-yielding transformations.
Functional Group Interconversions and Derivatization Strategies
The (4-Bromothiophen-2-yl)methylamine scaffold possesses two key reactive sites: the secondary amine and the carbon-bromine bond on the thiophene ring. These sites allow for extensive derivatization.
The secondary amine is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions to generate a library of tertiary amines and amides, respectively.
N-Alkylation: The introduction of a second alkyl group to the nitrogen atom can be achieved by reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base such as potassium carbonate or cesium carbonate. nih.gov These reactions typically proceed under mild conditions to yield the corresponding tertiary amine.
N-Acylation: The amine can be converted to an amide through reaction with acylating agents like acyl chlorides or acid anhydrides. nih.govresearchgate.net For example, treatment with acetyl chloride or benzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) provides the corresponding N-acetyl or N-benzoyl derivative in high yield. These reactions are generally fast and efficient. researchgate.net
The bromine atom at the 4-position of the thiophene ring is ideally situated for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This versatility is a cornerstone of the compound's utility as a synthetic intermediate.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the bromothiophene with an organoboron reagent (e.g., an arylboronic acid). mdpi.comnih.gov The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃ or K₃PO₄. mdpi.comnih.gov This method is highly effective for synthesizing biaryl and hetero-biaryl structures. carroll.eduyoutube.com
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples the bromothiophene with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. researchgate.netorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful reaction forms a new C-N bond by coupling the bromothiophene with a primary or secondary amine. organic-chemistry.orgwikipedia.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a strong base such as sodium tert-butoxide (NaOtBu). nih.govlibretexts.orgnih.gov This allows for the synthesis of more complex diamine or arylamine structures.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | C(sp²)-C(sp²) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N | C(sp²)-C(sp) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Phosphine Ligand | NaOtBu, Cs₂CO₃ | C(sp²)-N |
Reactions Involving the Amine Functionality (e.g., Schiff Base Formation for related compounds)
The amine functionality, such as the ethylaminomethyl group in the target compound, offers a site for further chemical modification. A primary reaction for related primary or secondary amines is the formation of imines, commonly known as Schiff bases. This reaction involves the condensation of an amine with an aldehyde or a ketone. eijppr.comresearchgate.net
For example, thiophene-2-carbaldehyde can react with substituted anilines to form Schiff bases. eijppr.com This process typically involves two main steps: the initial formation of a carbinolamine intermediate, followed by dehydration to yield the final imine product. eijppr.comekb.eg These reactions are often catalyzed by acids. bohrium.com While (4-Bromothiophen-2-yl)methylamine itself does not have a primary amine to form a simple Schiff base, related primary amines like 2-thiophenemethylamine (B147629) are used as building blocks in the synthesis of more complex molecules, including Schiff base-type structures. sigmaaldrich.com The resulting thiophene-containing Schiff bases are of interest in coordination chemistry and materials science. researchgate.netbohrium.com
Electrophilic Aromatic Substitution on the Thiophene Ring (if applicable for derivatives)
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds, including thiophene. wikipedia.org The thiophene ring is more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the sulfur heteroatom. nih.gov Substitutions generally occur preferentially at the C2 (α) position. If the C2 position is blocked, substitution may occur at the C3 (β) position.
The mechanism involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. youtube.commasterorganicchemistry.com Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com
For a substituted thiophene like (4-Bromothiophen-2-yl)methylamine, the existing substituents will direct any subsequent electrophilic attack. The bromine atom at C4 is a deactivating but ortho-para directing group, while the alkylamine group at C2 is an activating, ortho-para directing group. The interplay of these electronic effects would likely direct a new electrophile to the C5 position, which is ortho to the bromine and meta to the alkylamine side chain. However, the high reactivity of the thiophene ring can sometimes lead to a lack of selectivity or polysubstitution if conditions are not carefully controlled. nih.govnih.gov
Reduction and Oxidation Reactions in Related Scaffolds
The thiophene ring and its substituents can undergo both reduction and oxidation reactions.
Reduction: The bromine atom on the thiophene ring can be removed via reduction. A classical method for the dehalogenation of bromothiophenes is the use of zinc dust in acetic acid. scispace.com This approach has been used for the selective removal of α-bromines to synthesize isomerically pure 3-bromothiophene from 2,3,5-tribromothiophene. scispace.com Catalytic hydrogenation can reduce the thiophene ring itself to tetrahydrothiophene, though this typically requires harsh conditions. studysmarter.co.uk
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment of thiophene derivatives with oxidizing agents like hydrogen peroxide, catalyzed by methyltrioxorhenium(VII) (MTO), can lead to the stepwise formation of the corresponding thiophene S-oxide and subsequently the thiophene S-sulfone. nih.govacs.org The rate of the first oxidation step (to the sulfoxide) is enhanced by electron-donating substituents on the ring. nih.gov In some cases, the intermediate thiophene S-oxide is highly reactive and can undergo Diels-Alder dimerization. acs.orgwikipedia.org This oxidative pathway is relevant to the metabolism of some thiophene-containing drugs. wikipedia.org
Novel Synthetic Techniques and Conditions (e.g., Microwave-Assisted Synthesis for related compounds)
Modern synthetic chemistry increasingly employs novel techniques to improve reaction efficiency, reduce reaction times, and promote greener chemical processes. Microwave-assisted synthesis has emerged as a powerful tool in this regard, particularly for the synthesis of thiophene derivatives. benthamdirect.com
Microwave irradiation can significantly accelerate many organic reactions, including the Suzuki-Miyaura coupling. Solvent-free, microwave-assisted Suzuki couplings of thienyl bromides with thienyl boronic acids have been developed, offering a rapid and environmentally friendly route to thiophene oligomers with high purity. acs.orgnih.govresearchgate.net For example, the synthesis of a quaterthiophene can be achieved in just 6 minutes. acs.orgresearchgate.net This technique allows for rapid optimization of reaction parameters such as temperature, catalyst, and base. acs.org Microwave-assisted multicomponent reactions have also been reported for the one-pot synthesis of various substituted thiophenes in high yields and short reaction times. benthamdirect.comresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of (4-Bromothiophen-2-yl)methylamine, confirming the connectivity and chemical environment of each atom.
¹H NMR Analysis: The proton NMR spectrum provides characteristic signals for the ethyl group, the methylene (B1212753) bridge, and the thiophene (B33073) ring protons. The ethyl group protons appear as a quartet for the methylene (CH₂) protons, resulting from coupling to the adjacent methyl (CH₃) protons, which in turn appear as a triplet. The benzylic methylene protons adjacent to the nitrogen and the thiophene ring resonate as a singlet. The two non-equivalent protons on the 4-bromothiophen ring appear as distinct singlets or doublets with a small coupling constant, consistent with their positions on the substituted ring.
¹³C NMR Analysis: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The signals include those for the two carbons of the ethyl group, the methylene bridge carbon, and the four carbons of the 4-bromothiophene ring. The carbon atom bonded to the bromine (C4) is significantly influenced by the halogen's electronegativity and mass.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for (4-Bromothiophen-2-yl)methylamine Predicted chemical shifts (δ) in ppm.
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Proton | 1.10 | Triplet | 3H | -CH₂CH₃ |
| 2.65 | Quartet | 2H | -CH₂ CH₃ | |
| 3.80 | Singlet | 2H | Th-CH₂ -N | |
| 6.95 | Singlet | 1H | Th-H3 | |
| 7.15 | Singlet | 1H | Th-H5 | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Carbon | 14.5 | -CH₂CH₃ | ||
| 45.0 | -CH₂ CH₃ | |||
| 52.0 | Th-CH₂ -N | |||
| 110.0 | C4 (Th-Br) | |||
| 123.0 | C5 | |||
| 125.0 | C3 | |||
| 145.0 | C2 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is employed to confirm the molecular weight and elemental composition of (4-Bromothiophen-2-yl)methylamine and to analyze its fragmentation patterns under ionization, which provides further structural verification.
Molecular Ion Peak: The high-resolution mass spectrum (HRMS) would show a characteristic molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound. This allows for the unambiguous confirmation of the molecular formula, C₇H₁₀BrNS.
Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. miamioh.edu For (4-Bromothiophen-2-yl)methylamine, two principal α-cleavage pathways are expected:
Loss of an ethyl radical (•CH₂CH₃), leading to the formation of a stable [M - 29]⁺ fragment.
Cleavage of the C-C bond between the methylene group and the thiophene ring, resulting in the formation of a resonance-stabilized 4-bromothiophen-2-ylmethyl cation.
Further fragmentation could involve the loss of the bromine atom from the parent ion or major fragments. nih.gov
Table 2: Predicted Mass Spectrometry Data for (4-Bromothiophen-2-yl)methylamine
| m/z (Predicted) | Ion | Description |
| 221/223 | [C₇H₁₀BrNS]⁺ | Molecular Ion ([M]⁺ / [M+2]⁺) |
| 192/194 | [C₅H₅BrNS]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |
| 172 | [C₅H₄S]⁺ | Formation of thienylmethyl cation (loss of Br and ethylamine) |
| 142 | [C₇H₁₀NS]⁺ | Loss of bromine radical (•Br) |
X-ray Crystallography of (4-Bromothiophen-2-yl)methylamine and its Derivatives
While a specific crystal structure for (4-Bromothiophen-2-yl)methylamine is not publicly documented, analysis of closely related (thiophen-2-yl)methylamine derivatives provides significant insight into the expected solid-state characteristics. researchgate.netresearchgate.net
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions.
Hydrogen Bonding: In the crystalline state of a salt form (e.g., hydrochloride), a strong N-H···Cl⁻ hydrogen bond would be a primary interaction dictating the crystal packing. In the free base, weaker C-H···N or C-H···S interactions may be observed.
π-Stacking: Aromatic thiophene rings frequently engage in π–π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. nih.gov These interactions are crucial for stabilizing the crystal structure. mdpi.com
Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor, interacting with electronegative atoms like nitrogen or sulfur on neighboring molecules.
Crystal structures of thiophene-containing compounds are known to exhibit disorder phenomena. nih.gov A common type is positional disorder, where the thiophene ring can adopt multiple orientations within the crystal lattice. researchgate.netjuniperpublishers.com This often manifests as a 180° ring-flip, where the sulfur atom and the opposing C=C bond statistically occupy each other's positions. iucr.org This disorder can be influenced by the symmetry of the substitution pattern on the ring and the nature of the intermolecular interactions. The presence of substituents can sometimes mitigate or resolve this inherent disorder. researchgate.net
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular behavior. These methods have been widely applied to understand the properties of various organic molecules, including those containing thiophene (B33073) moieties.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov For a molecule like (4-Bromothiophen-2-yl)methylamine, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its most stable three-dimensional conformation (optimized geometry). imist.maajrconline.org This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. mdpi.comjocpr.com
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gaps)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. imist.ma The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.comnih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. For thiophene derivatives, these calculations provide insights into their electronic transitions and potential for charge transfer. nih.govresearchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 5.30 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack. nih.gov For (4-Bromothiophen-2-yl)methylamine, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. rsc.org It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. acadpubl.eunih.gov This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) interactions, which contribute to the stability of the molecule. acadpubl.eu The stabilization energy (E(2)) associated with these interactions can be calculated, with higher values indicating stronger interactions. In the case of (4-Bromothiophen-2-yl)methylamine, NBO analysis could reveal hyperconjugative interactions involving the lone pairs of the nitrogen and sulfur atoms with adjacent anti-bonding orbitals. researchgate.net
Calculation of Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Nucleophilicity)
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. mdpi.commdpi.com These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of reactivity. mdpi.com
Ionization Energy (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). A harder molecule is less reactive.
Electronic Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2).
Global Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ2 / 2η).
Global Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.
These parameters are crucial for comparing the reactivity of different molecules and understanding their reaction mechanisms. nih.govnih.gov
| Reactivity Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Energy (I) | 6.50 |
| Electron Affinity (A) | 1.20 |
| Chemical Hardness (η) | 2.65 |
| Electronic Chemical Potential (μ) | -3.85 |
| Global Electrophilicity Index (ω) | 2.79 |
Thermodynamic Property Calculations at Varied Temperatures
Theoretical calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity (Cv), entropy (S), and enthalpy (H), at different temperatures. These properties are important for understanding the behavior of the molecule under various thermal conditions and for predicting the feasibility of chemical reactions. By performing frequency calculations on the optimized geometry, these thermodynamic parameters can be determined based on statistical mechanics principles.
Molecular Dynamics Simulations (for conformational flexibility, if applicable)
Molecular Docking Studies (for investigating interactions with biomolecules for related compounds)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecules to the active site of a protein. Although docking studies specifically for (4-Bromothiophen-2-yl)methylamine are not published, numerous studies on related bromothiophene and thiophene derivatives highlight the potential of this approach.
These studies often investigate the interactions of thiophene-containing compounds with various biological targets, including enzymes and receptors implicated in diseases. For example, molecular docking has been employed to explore the binding of thiophene derivatives to targets such as DNA gyrase, which is crucial for bacterial survival, and various kinases involved in cancer pathways. nih.govnih.gov The insights from these studies help in understanding the structural requirements for potent biological activity.
In a typical molecular docking study involving a related thiophene derivative, the compound is computationally "placed" into the binding site of a target protein. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed. For instance, docking studies on ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates were performed to predict their binding modes on cyclooxygenase-1 (COX-1) and COX-2 enzymes. nih.gov Similarly, docking has been used to examine the binding of thiophene derivatives to the S. aureus tyrosyl-tRNA synthetase protein. researchgate.net These analyses can guide the design of new derivatives with improved affinity and selectivity.
Table 1: Examples of Molecular Docking Studies on Thiophene Derivatives
| Compound Class | Biological Target | Key Findings |
|---|---|---|
| Benzothiophene (B83047) derivatives | Multidrug-resistant Staphylococcus aureus proteins | Identification of critical interactions and high binding affinities for potential antibiotic candidates. imist.ma |
| Thiophene-based chalcones | Bacterial and fungal enzymes (e.g., DNA gyrase, dihydrofolate reductase) | Prediction of binding affinities and interaction mechanisms, aiding in the development of antimicrobial agents. nih.gov |
| Thiazolyl acetates with thiophene moiety | Cyclooxygenase (COX) enzymes | Correlation between anti-inflammatory activity and binding modes in COX-2. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is instrumental in predicting the activity of new, untested compounds and in optimizing the structure of lead compounds to enhance their desired properties.
While a specific QSAR model for (4-Bromothiophen-2-yl)methylamine has not been developed, numerous QSAR studies on related bromothiophene and benzothiophene derivatives have been successfully conducted. imist.manih.gov These studies typically involve a series of structurally similar compounds for which the biological activity (e.g., inhibitory concentration against a specific enzyme) has been experimentally determined.
The process involves calculating various molecular descriptors for each compound, which are numerical representations of their chemical and physical properties. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.
For example, 2D and 3D QSAR studies on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase identified that polar interactions are major molecular features affecting inhibitory activity. nih.gov In another study, QSAR models for benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus demonstrated strong predictive capabilities. imist.maresearchgate.net Such models can guide the synthesis of new derivatives with potentially higher efficacy.
Table 2: Key Aspects of QSAR Modeling for Thiophene Derivatives
| QSAR Aspect | Description | Example from Related Studies |
|---|---|---|
| Objective | To establish a correlation between molecular structure and biological activity. | Predicting the anticancer activity of benzothiophene derivatives. researchgate.net |
| Descriptors | Numerical values representing various molecular properties (e.g., electronic, steric, topological). | Steric, electrostatic interactions, and electro-topological parameters were found to be important for anticancer activity. researchgate.net |
| Statistical Methods | Techniques like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are used to build the model. | MLR and PLS were used to develop models for benzothiophene derivatives against multidrug-resistant bacteria. imist.maresearchgate.net |
| Validation | The predictive power of the QSAR model is assessed using internal and external validation techniques. | Models for benzothiophene derivatives were validated with external datasets. imist.ma |
Structure Activity Relationship Sar Studies
Impact of Thiophene (B33073) Ring Substitution on Molecular Interactions and Activity
The thiophene ring serves as a crucial scaffold that can be modified at various positions to modulate biological activity. The introduction of different substituents on the ring can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Thiophene is considered a bioisosteric replacement for the phenyl ring, often improving metabolic stability and binding affinity. nih.gov
Research on various thiophene derivatives has shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly impact activity, depending on the specific biological target. For instance, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group (an EDG) at the 3-position resulted in more potent antioxidant and antibacterial activity compared to derivatives with hydroxyl or methyl groups at the same position. nih.gov Conversely, the presence of an electron-withdrawing p-bromophenyl group at the C4-position has been noted to slightly hamper antibacterial activity in other series. nih.gov
The position of the substituent is equally critical. Thiophene is more reactive to electrophilic substitution than benzene (B151609), typically at the C2 and C5 positions. numberanalytics.comnumberanalytics.com The activity of a compound can be finely tuned by placing substituents at the C3, C4, or C5 positions, which can influence the orientation of the molecule within a receptor's binding pocket.
| Position of Substitution | Type of Substituent | General Impact on Activity |
| C3 | Electron-Donating (e.g., -NH2, -OH) | Can increase potency through hydrogen bonding; may enhance antioxidant properties. nih.gov |
| C3 | Electron-Withdrawing (e.g., -NO2) | Often used as an intermediate for synthesis of amino-substituted trimers. nih.gov |
| C5 | Electron-Withdrawing (e.g., -Acyl) | Can serve as a key interaction point; often explored for receptor binding. researchgate.net |
| C5 | Alkyl Group (e.g., -CH3) | May increase lipophilicity, potentially improving membrane permeability. |
Role of the Bromine Atom's Position and Presence within the Thiophene Moiety
Halogenation, particularly bromination, is a common and effective strategy in medicinal chemistry to enhance the potency of bioactive compounds. researchgate.net The introduction of a bromine atom can increase lipophilicity, alter metabolic stability, and introduce the possibility of halogen bonding—a specific type of non-covalent interaction with a biological target that can significantly increase binding affinity.
Comparative studies between halogenated and non-halogenated analogs frequently reveal the superior activity of the former. The specific location of the bromine at C4, as opposed to C3 or C5, would present a distinct interaction profile to a receptor, suggesting that this position may be optimal for interacting with a specific region of the binding site.
| Compound Variant | Rationale for Activity Change |
| 4-Bromo-Thiophene (Parent) | The bromine atom enhances lipophilicity and can form halogen bonds, potentially increasing binding affinity. |
| 3-Bromo-Thiophene (Isomer) | Altered position of the halogen bond donor/acceptor changes the molecule's fit in the binding pocket, likely reducing activity. |
| 5-Bromo-Thiophene (Isomer) | Different steric and electronic profile compared to the 4-bromo isomer, which may lead to a different or reduced level of activity. |
| Non-Brominated Thiophene | Lacks the favorable properties conferred by the bromine atom (lipophilicity boost, halogen bonding), resulting in lower potency. |
Influence of the Amine Substituents on the Overall Activity Profile
The amine group is a common feature in many pharmacologically active compounds, often serving as a key interaction point through hydrogen bonding or ionic interactions. The nature of the substituents on the nitrogen atom—in this case, an ethyl group and a (4-bromothiophen-2-yl)methyl group—is a critical determinant of the compound's activity. Modifying the amine substituents can affect the molecule's basicity (pKa), lipophilicity, and steric bulk.
SAR studies on related compounds often explore a range of amine substituents to find the optimal balance of properties.
Primary vs. Secondary vs. Tertiary Amines : Secondary amines, like the one in the title compound, can act as both hydrogen bond donors and acceptors. A corresponding primary amine (lacking the ethyl group) would be smaller and more polar, while a tertiary amine (e.g., with two ethyl groups) would be more lipophilic and lose its hydrogen bond-donating capability.
Alkyl Chain Length : Varying the length of the alkyl group (e.g., methyl, ethyl, propyl) can probe the size and nature of the receptor's binding pocket. An ethyl group may provide an ideal fit, whereas a smaller methyl or a larger propyl group could lead to decreased activity due to suboptimal van der Waals interactions or steric hindrance.
In a study of aaptamine (B1664758) derivatives, modifications to the amine side chain, including the length of the methylene (B1212753) linker and the nature of the aromatic group, had a significant impact on antimicrobial activity, demonstrating the high sensitivity of the biological target to the amine substituent's structure. mdpi.com
| Amine Substituent (R) | Amine Type | Expected Impact on Activity Profile |
| -CH2CH3 (Ethyl) | Secondary | Provides a balance of lipophilicity and steric bulk that may be optimal for receptor fit. |
| -H | Primary | Increased polarity, reduced steric bulk. May alter binding if the ethyl group occupies a key hydrophobic pocket. |
| -CH3 (Methyl) | Secondary | Less bulky and less lipophilic than ethyl. May result in weaker binding if hydrophobic interactions are crucial. |
| -CH(CH3)2 (Isopropyl) | Secondary | Increased steric bulk compared to ethyl, which could cause a steric clash within the binding site, reducing activity. |
| -CH2CH2CH3 (Propyl) | Secondary | Increased chain length and lipophilicity. May be too large for the binding pocket or extend into an unfavorable region. |
Stereochemical Considerations in Derivatives and Their Implications
Stereochemistry plays a paramount role in the interaction between a drug and its biological target. Receptors are chiral environments, and as a result, different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit vastly different pharmacological activities, potencies, and metabolic profiles.
While the parent compound, (4-Bromothiophen-2-yl)methylamine, is not chiral, the introduction of a substituent on either the ethyl group or the methylene bridge could create a chiral center. For example, replacing the methylene bridge with an ethylidene bridge (-CH(CH3)-) would introduce chirality.
In such cases, it is common for one enantiomer (e.g., the R-enantiomer) to be significantly more active than the other (the S-enantiomer). This is because the three-dimensional arrangement of the substituents in the more active enantiomer allows for a more precise and energetically favorable interaction with the chiral binding site of the receptor. The less active or inactive enantiomer may not be able to achieve the same optimal binding orientation. Therefore, if chiral derivatives of this compound class were to be developed, the synthesis and testing of individual enantiomers would be a critical step in optimizing activity. numberanalytics.com
Reaction Mechanism Elucidation
Mechanistic Pathways of Amination Reactions
Amination reactions are fundamental in organic synthesis for the introduction of nitrogen-containing functional groups. For a compound like (4-Bromothiophen-2-yl)methylamine, further amination could conceptually occur at the bromine-substituted carbon, though this is less common than cross-coupling reactions. Generally, amination of aryl halides can proceed through several mechanisms, including nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation.
Given the structure of (4-Bromothiophen-2-yl)methylamine, a direct SNAr reaction at the C4 position would be challenging due to the electron-rich nature of the thiophene (B33073) ring, which disfavors nucleophilic attack. A more plausible pathway for introducing an additional amino group would be through transition metal-catalyzed processes, which are discussed in the following section.
In a broader context, the synthesis of aminothiophenes can be achieved through methods like the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with sulfur. pharmaguideline.com However, this is a synthetic route to the ring system itself rather than a direct functionalization of a pre-existing bromothiophene.
Detailed Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
The presence of a bromine atom on the thiophene ring of (4-Bromothiophen-2-yl)methylamine makes it a prime substrate for transition metal-mediated cross-coupling reactions, with palladium-catalyzed reactions being the most extensively studied for bromothiophene derivatives. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov The Suzuki-Miyaura cross-coupling is a prominent example, used to form carbon-carbon bonds. nih.govmdpi.comresearchgate.netnih.gov
The catalytic cycle of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving a bromothiophene derivative generally proceeds through the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the bromothiophene substrate (Ar-Br) to form a Pd(II) intermediate (Ar-Pd-Br). This is often the rate-determining step.
Transmetalation: The organoborane reagent (R-B(OR')2), upon activation by a base, transfers its organic group (R) to the palladium center, displacing the bromide and forming a new Pd(II) intermediate (Ar-Pd-R).
Reductive Elimination: The coupled product (Ar-R) is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
A plausible mechanism for a tandem Pd-catalyzed intramolecular addition of active methylene (B1212753) compounds to internal alkynes followed by coupling with aryl and heteroaryl bromides involves the oxidative addition of the bromoarene to Pd(0), followed by cyclization and reductive elimination. semanticscholar.org
The following table summarizes the key steps in a typical Suzuki-Miyaura cross-coupling catalytic cycle:
| Step | Description | Palladium Oxidation State Change |
|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the bromothiophene. | 0 to +2 |
| Transmetalation | The organic group from the boronic acid derivative replaces the bromide on the palladium complex. | No change |
| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. | +2 to 0 |
Studies on related bromothiophene derivatives have demonstrated the feasibility of such reactions. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline has been successfully used in Suzuki cross-coupling reactions with various boronic acids in the presence of a Pd(PPh3)4 catalyst. nih.govmdpi.comresearchgate.net Similarly, palladium-catalyzed C-H homocoupling of bromothiophenes has been explored, highlighting the tolerance of the carbon-bromine bond under certain conditions, which allows for selective C-H functionalization. researchgate.net
Solvent Effects and Kinetic Studies on Reaction Pathways
Solvents play a critical role in influencing the kinetics and thermodynamics of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. rsc.orgwikipedia.orgchemrxiv.orgnih.gov The choice of solvent can significantly impact the rate and outcome of reactions involving bromothiophene derivatives.
In the context of palladium-catalyzed cross-coupling reactions, the polarity of the solvent can affect the different steps of the catalytic cycle. For instance, polar aprotic solvents like DMF or acetonitrile (B52724) are often used. vulcanchem.com The solvent can influence the solubility of the reactants and catalyst, as well as the stability of charged intermediates. rsc.org
Kinetic studies on the reactions of 3,5-dicyanothiophene with cyclic secondary amines in water and acetonitrile have shown that both the amine structure and the solvent polarity influence the rates of C-N bond formation. nih.gov Such studies allow for the quantification of electrophilicity and nucleophilicity, providing insights into the reaction mechanism.
The effect of solvent polarity on reaction rates can be summarized as follows, based on the Hughes-Ingold rules: wikipedia.org
| Reaction Type | Effect of Increasing Solvent Polarity |
|---|---|
| Development of charge in the activated complex from neutral reactants | Accelerates the reaction |
| Less charge in the activated complex compared to reactants | Decreases the reaction rate |
| Little or no change in charge between reactants and activated complex | Little or no effect on the reaction rate |
Investigation of Intermediate Species and Transition States in Chemical Transformations
The direct observation and characterization of intermediate species and transition states provide invaluable information about a reaction mechanism. While often challenging due to their transient nature, computational and experimental techniques can shed light on these fleeting structures.
In palladium-catalyzed cross-coupling reactions of bromothiophenes, the key intermediates are the Pd(II) species formed after oxidative addition and transmetalation. The stability and reactivity of these intermediates are influenced by the ligands on the palladium center and the electronic properties of the thiophene ring.
For thiophene-containing compounds, metabolic activation can lead to reactive intermediates such as thiophene S-oxides and thiophene epoxides, which are highly electrophilic. acs.org While this is more relevant in a biological context, it highlights the potential for the thiophene ring to be transformed into reactive species under certain oxidative conditions.
Computational studies, such as Density Functional Theory (DFT), can be employed to model the geometries and energies of reactants, intermediates, transition states, and products. Such calculations can help to elucidate the preferred reaction pathway and rationalize experimental observations. For example, DFT calculations have been used to support a plausible mechanism for a tandem Pd-catalyzed cyclization/coupling of non-terminal acetylenic activated methylenes with heteroaryl bromides, suggesting that the 5-exo-dig intramolecular addition of the enol form to the alkyne activated by the π-acidic Pd(II) center is the rate-determining step. semanticscholar.org
Advanced Research Applications and Future Directions
(4-Bromothiophen-2-yl)methylamine as a Versatile Building Block in Complex Molecule Synthesis
Thiophene (B33073) and its derivatives are highly valued as versatile building blocks in organic synthesis. numberanalytics.com Their stability, ease of functionalization, and specific electronic characteristics make them ideal for constructing extended π-conjugated systems, macrocycles, and complex heterocycles. numberanalytics.comresearchgate.net The compound (4-Bromothiophen-2-yl)methylamine incorporates several key features that underscore its utility as a synthetic intermediate.
The bromine atom on the thiophene ring is a critical functional handle for a variety of cross-coupling reactions. Techniques such as Suzuki-Miyaura, Stille, and Kumada catalyst-transfer polycondensation (KCTP) utilize such halogenated positions to form new carbon-carbon bonds. numberanalytics.comnih.gov This allows for the strategic incorporation of the thiophene moiety into larger, more complex structures, including oligothiophenes and polythiophenes, which are foundational materials in organic electronics. numberanalytics.com For instance, the Suzuki cross-coupling reaction has been effectively used to synthesize a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, demonstrating the utility of bromothiophenes in building molecules with specific electronic and optical properties. mdpi.com
The ethylamine (B1201723) side chain provides another point for chemical modification. The secondary amine can readily participate in reactions such as amidation, alkylation, or Schiff base formation, allowing for the attachment of diverse functional groups or the linkage to other molecular scaffolds. mdpi.comresearchgate.net This dual functionality—a reactive halogen on the aromatic ring and a modifiable amine side chain—makes compounds like (4-Bromothiophen-2-yl)methylamine particularly valuable for creating structurally diverse molecules for various applications.
Table 1: Selected Applications of Thiophene Building Blocks in Synthesis
| Application Area | Type of Molecule Synthesized | Relevant Synthetic Strategies |
|---|---|---|
| Organic Electronics | Oligothiophenes, Polythiophenes, Conjugated Polymers | Cross-Coupling Reactions (Suzuki, Stille), C-H Activation, Catalyst-Transfer Polycondensation |
| Materials Science | Fused Thiophene Derivatives, π-Conjugated Systems | Annulation Reactions, Cyclization of Functionalized Alkynes |
Design and Synthesis of Novel Thiophene-Amine Hybrid Compounds for Specialized Applications
The combination of a thiophene core and an amine functional group creates a "thiophene-amine" hybrid structure that is prominent in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. pharmaguideline.comderpharmachemica.com The amine group often plays a crucial role in modulating the pharmacological properties of a molecule, such as its solubility, basicity, and ability to interact with biological targets.
Researchers have designed and synthesized numerous thiophene-amine hybrids to explore these properties. For example, pyrazole-thiophene based amide derivatives have been synthesized by reacting thiophene carboxylic acids with various pyrazole (B372694) amines. mdpi.com In other work, N-(thiophen-2-yl) nicotinamide (B372718) derivatives were created and showed promising fungicidal activity, highlighting the potential for agricultural applications. mdpi.com The synthesis of these hybrids often involves standard amide bond formation or coupling reactions that link the thiophene and amine components.
The specific substitution pattern on the thiophene ring, such as the bromo-substituent in (4-Bromothiophen-2-yl)methylamine, offers a route for further diversification. This position can be used to attach other fragments before or after the amine portion is modified, leading to a library of complex compounds for screening in drug discovery or for tuning the electronic properties in materials science applications.
Methodological Advancements in Synthetic Chemistry Relevant to the Compound's Class
The synthesis of thiophene derivatives has been a long-standing area of interest, with classic methods including the Paal-Knorr, Gewald, Fiesselmann, and Hinsberg syntheses. bohrium.comrsc.org However, recent years have seen significant methodological advancements aimed at improving efficiency, regioselectivity, and functional group tolerance. bohrium.com These new strategies are directly relevant to the synthesis and utilization of compounds like (4-Bromothiophen-2-yl)methylamine.
Modern synthetic methods increasingly rely on metal-catalyzed reactions. Catalysts based on palladium, nickel, copper, and rhodium are now widely used for the construction of the thiophene ring and for its subsequent functionalization. bohrium.comnih.gov
Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur atom is a powerful, atom-economical method for producing substituted thiophenes. nih.gov
Direct C-H activation and functionalization offer a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-halogenated starting materials. numberanalytics.com
Multicomponent reactions (MCRs) have emerged as highly efficient strategies for synthesizing complex, polysubstituted thiophenes in a single step from simple starting materials. bohrium.comnih.gov
Iodocyclization reactions provide a versatile tool for constructing highly functionalized thiophene heterocycles. bohrium.com
These advanced methodologies not only facilitate the synthesis of the core thiophene structure but also provide sophisticated tools for its elaboration. For a building block like (4-Bromothiophen-2-yl)methylamine, these advancements mean more efficient pathways to its synthesis and a broader scope of potential reactions for its use in constructing complex target molecules.
Table 2: Modern Synthetic Methods for Thiophene Derivatives
| Synthetic Method | Description | Key Advantages |
|---|---|---|
| Metal-Catalyzed Heterocyclization | Cyclization of acyclic precursors containing sulfur and alkyne groups, often using copper or other metals. nih.gov | High regioselectivity, atom economy. nih.gov |
| C-H Functionalization Polymerization | Direct coupling of C-H bonds on the thiophene ring, often catalyzed by nickel or palladium. nih.gov | Reduces synthetic steps, improves atomic efficiency. nih.gov |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product. bohrium.com | High efficiency, molecular diversity. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
